molecular formula C9H6FN3 B2886276 2-(Cyanomethyl)-4-fluorobenzimidazole CAS No. 1341802-91-2

2-(Cyanomethyl)-4-fluorobenzimidazole

Cat. No.: B2886276
CAS No.: 1341802-91-2
M. Wt: 175.166
InChI Key: VGURHUDMIFIAAL-UHFFFAOYSA-N
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Description

2-(Cyanomethyl)-4-fluorobenzimidazole is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities, including antiviral, antifungal, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyanomethyl)-4-fluorobenzimidazole typically involves the reaction of 4-fluoro-1,2-phenylenediamine with cyanoacetic acid or its derivatives. The reaction is usually carried out under acidic or basic conditions, depending on the specific reagents used . One common method involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the cyclization of the intermediate compounds.

Industrial Production Methods

In an industrial setting, the production of this compound may involve multi-step synthesis processes that include the preparation of intermediate compounds, purification steps, and final cyclization reactions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(Cyanomethyl)-4-fluorobenzimidazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Cyanomethyl)-4-fluorobenzimidazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Cyanomethyl)-4-fluorobenzimidazole involves its interaction with biological macromolecules such as DNA and proteins. The cyano group and the fluorine atom can enhance the compound’s ability to bind to specific molecular targets, leading to the inhibition of enzymatic activities or the disruption of cellular processes . The exact molecular pathways involved may vary depending on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Cyanomethyl)-4-fluorobenzimidazole is unique due to the presence of both the cyano group and the fluorine atom, which can synergistically enhance its chemical reactivity and biological activity. This dual substitution pattern can lead to improved binding affinity to molecular targets and increased potency in various applications .

Properties

IUPAC Name

2-(4-fluoro-1H-benzimidazol-2-yl)acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6FN3/c10-6-2-1-3-7-9(6)13-8(12-7)4-5-11/h1-3H,4H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGURHUDMIFIAAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)F)N=C(N2)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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